

Phorate Oxon Analytical Standard: A Comprehensive Guide for Researchers

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Compound of Interest

Compound Name: *Phoratoxon*

Cat. No.: *B113761*

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Application Note

Introduction

Phorate is a potent organophosphate insecticide and acaricide used to control a wide range of agricultural pests. Following application, phorate is metabolized or degraded in the environment to several more toxic compounds, including its oxygen analog, phorate oxon. Phorate oxon is a direct inhibitor of acetylcholinesterase, an enzyme critical for nerve function in both insects and mammals. Due to its toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for phorate and its metabolites in various food commodities.

Accurate monitoring of phorate oxon residues is therefore essential to ensure food safety and compliance with these regulations. This requires the use of high-purity, certified analytical standards. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procurement, handling, and application of phorate oxon analytical standards for the quantitative analysis of this compound in various matrices.

Chemical Properties

A summary of the key chemical properties of phorate oxon is presented in the table below.

Property	Value
Chemical Name	O,O-Diethyl S-(ethylthiomethyl) phosphorothioate
Synonyms	Phorate oxygen analog, Phoratoxon, Thimet oxon
CAS Number	2600-69-3[1]
Molecular Formula	C ₇ H ₁₇ O ₃ PS ₂ [1]
Molecular Weight	244.31 g/mol [1]
Appearance	Colorless to pale yellow liquid
Solubility	Soluble in most organic solvents such as acetonitrile, methanol, and toluene.

Purchasing and Receiving

Phorate oxon analytical standards are available from several reputable chemical suppliers. When purchasing, it is crucial to obtain a standard from a vendor that provides a comprehensive Certificate of Analysis (CoA). The CoA is a critical document that verifies the identity, purity, and concentration of the standard.

Upon receipt, the analytical standard should be immediately inspected for any damage to the packaging or vial. The information on the product label should be cross-referenced with the purchase order and the CoA to ensure the correct material has been received. Any discrepancies should be reported to the supplier immediately.

Data Presentation: Certificate of Analysis

The Certificate of Analysis is a fundamental document that provides certified data on the quality and purity of the analytical standard. The following table summarizes the typical quantitative data provided in a CoA for a phorate oxon analytical standard.

Parameter	Specification	Result	Method
Product Name	Phorate Oxon Analytical Standard	-	-
Lot Number	[Example: 123-45A]	-	-
CAS Number	2600-69-3	Conforms	-
Molecular Formula	C ₇ H ₁₇ O ₃ PS ₂	Conforms	-
Molecular Weight	244.31	Conforms	-
Purity (as is)	≥ 98.0%	99.2%	HPLC-DAD
Concentration (if in solution)	[Example: 100 µg/mL (± 5%)]	101.5 µg/mL	Gravimetric/HPLC
Solvent (if in solution)	[Example: Acetonitrile]	-	-
Identity	Conforms to structure	Conforms	¹ H-NMR, MS
Water Content	≤ 0.5%	0.12%	Karl Fischer Titration
Residual Solvents	[Solvent specific limits]	< 0.01% (Methanol)	GC-HS
Date of Manufacture	[Date]	-	-
Expiry Date	[Date]	-	-
Storage Condition	-20°C	-	-

Experimental Protocols

The following protocols describe the preparation of standard solutions and the analysis of phorate oxon in a vegetable matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Preparation of Standard Solutions

Materials:

- Phorate oxon analytical standard (neat or in solution)
- Acetonitrile (HPLC or LC-MS grade)
- Volumetric flasks (Class A)
- Calibrated micropipettes

Procedure:

- Stock Standard Solution (if starting from neat standard):
 - Accurately weigh approximately 10 mg of the neat phorate oxon analytical standard into a 10 mL volumetric flask.
 - Dissolve the standard in acetonitrile and bring the volume to the mark. This will result in a stock solution of approximately 1000 µg/mL.
 - Store the stock solution at -20°C in an amber vial.
- Working Standard Solutions:
 - Prepare a series of working standard solutions by serially diluting the stock solution with acetonitrile.
 - For a calibration curve ranging from 1 to 100 ng/mL, typical dilutions might be 100, 50, 20, 10, 5, 2, and 1 ng/mL.
 - These working standards should be prepared fresh daily or as stability data permits.

Protocol 2: Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

Materials:

- Homogenized vegetable sample (e.g., spinach, lettuce)
- Acetonitrile (containing 1% acetic acid)

- Anhydrous magnesium sulfate (MgSO_4)
- Sodium acetate (NaOAc)
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Centrifuge tubes (50 mL and 2 mL)
- Centrifuge
- Vortex mixer

Procedure:

- Weigh 10 g of the homogenized vegetable sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile (containing 1% acetic acid).
- Cap the tube and vortex vigorously for 1 minute.
- Add 4 g of anhydrous MgSO_4 and 1 g of NaOAc .
- Immediately cap and vortex for 1 minute.
- Centrifuge at ≥ 4000 rpm for 5 minutes.
- Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO_4 , 50 mg of PSA, and 50 mg of C18.
- Vortex for 30 seconds.
- Centrifuge at high speed for 2 minutes.
- The resulting supernatant is the final extract, ready for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

Instrumentation:

- Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient:
 - 0-1 min: 5% B
 - 1-8 min: 5% to 95% B
 - 8-10 min: 95% B
 - 10.1-12 min: 5% B
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L
- Column Temperature: 40°C

MS/MS Conditions (Positive ESI Mode):

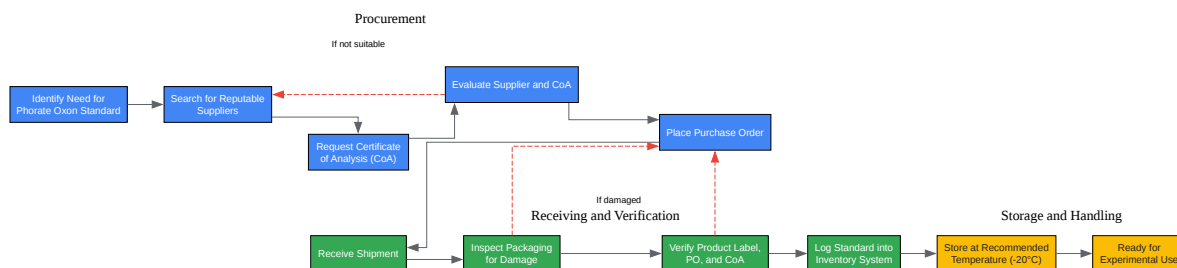
- Ion Source Temperature: 150°C
- Desolvation Temperature: 400°C
- Capillary Voltage: 3.0 kV
- Multiple Reaction Monitoring (MRM) Transitions:

- Phorate Oxon:
 - Precursor Ion (m/z): 245.1
 - Product Ion 1 (Quantifier, m/z): 119.1
 - Product Ion 2 (Qualifier, m/z): 91.1
 - Collision Energy (eV): [Optimize for specific instrument]
 - Dwell Time (s): [Optimize for specific instrument]

Data Analysis:

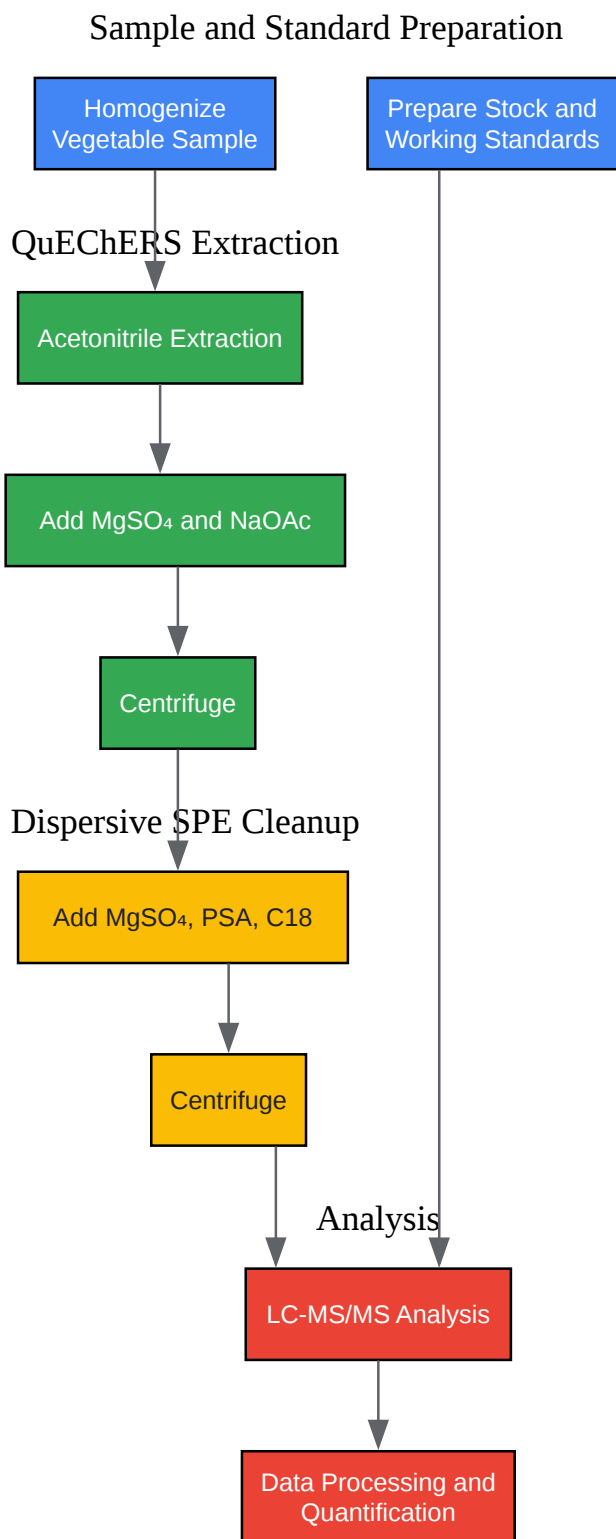
- Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the working standards.
- Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r^2), which should be ≥ 0.99 .
- Quantify the concentration of phorate oxon in the sample extracts by interpolating their peak areas from the calibration curve.
- Confirm the identity of phorate oxon by ensuring the retention time matches that of the standard and the ratio of the quantifier to qualifier ion is within an acceptable tolerance (e.g., $\pm 20\%$) of the average ratio in the standards.

Mandatory Visualizations



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Caption: Workflow for Purchasing and Receiving Phorate Oxon Analytical Standard.



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Caption: Experimental Workflow for Phorate Oxon Analysis in Vegetables.

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References

- 1. measurlabs.com [measurlabs.com]
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